Cas no 1520143-87-6 (2,2-Dimethyl-3-phenoxycyclobutan-1-one)

1520143-87-6 structure
Nombre del producto:2,2-Dimethyl-3-phenoxycyclobutan-1-one
Número CAS:1520143-87-6
MF:C12H14O2
Megavatios:190.238363742828
CID:4603695
2,2-Dimethyl-3-phenoxycyclobutan-1-one Propiedades químicas y físicas
Nombre e identificación
-
- 2,2-dimethyl-3-phenoxycyclobutan-1-one
- Z2028236533
- 2,2-Dimethyl-3-phenoxycyclobutan-1-one
-
- Renchi: 1S/C12H14O2/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
- Clave inchi: RYZGTHNBUVZXMV-UHFFFAOYSA-N
- Sonrisas: O(C1C=CC=CC=1)C1CC(C1(C)C)=O
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 2
- Complejidad: 227
- Xlogp3: 2.3
- Superficie del Polo topológico: 26.3
2,2-Dimethyl-3-phenoxycyclobutan-1-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-206544-5.0g |
2,2-dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 95.0% | 5.0g |
$2028.0 | 2025-02-20 | |
TRC | D591258-50mg |
2,2-dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 50mg |
$ 185.00 | 2022-06-05 | ||
Aaron | AR01BAHM-50mg |
2,2-Dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 95% | 50mg |
$248.00 | 2025-02-09 | |
Aaron | AR01BAHM-2.5g |
2,2-Dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 95% | 2.5g |
$1909.00 | 2025-02-09 | |
Aaron | AR01BAHM-500mg |
2,2-Dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 95% | 500mg |
$776.00 | 2025-02-09 | |
A2B Chem LLC | AW05326-500mg |
2,2-dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 95% | 500mg |
$610.00 | 2024-04-20 | |
Enamine | EN300-206544-2.5g |
2,2-dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 95.0% | 2.5g |
$1370.0 | 2025-02-20 | |
Enamine | EN300-206544-0.05g |
2,2-dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 95.0% | 0.05g |
$162.0 | 2025-02-20 | |
TRC | D591258-10mg |
2,2-dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 10mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-206544-1.0g |
2,2-dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 95.0% | 1.0g |
$699.0 | 2025-02-20 |
2,2-Dimethyl-3-phenoxycyclobutan-1-one Literatura relevante
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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